2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate
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Overview
Description
2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate is a synthetic compound with a complex structure It features a dimethylaminoethyl group, a fluorophenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Dimethylaminoethyl Group: This is usually done through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring.
Reduction: Reduction reactions can modify the carbonyl group in the pyrrolidinone ring.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, while the fluorophenyl group can enhance binding affinity. The pyrrolidinone ring may play a role in the compound’s stability and overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl (1-phenyl-5-oxopyrrolidin-3-yl)carbamate: Lacks the fluorine atom on the phenyl ring.
2-(Dimethylamino)ethyl (1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamate: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate can significantly influence its chemical properties, such as its lipophilicity and metabolic stability. This makes it unique compared to its analogs.
Properties
IUPAC Name |
2-(dimethylamino)ethyl N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-18(2)7-8-22-15(21)17-12-9-14(20)19(10-12)13-5-3-11(16)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMLOIPFYKUWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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